[(4-chlorophenyl)methoxy]urea
Overview
Description
[(4-chlorophenyl)methoxy]urea is an organic compound with the molecular formula C8H9ClN2O2 It is characterized by the presence of a chlorophenyl group attached to a methoxyurea moiety
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by (4-Chlorophenyl)methoxyurea are not yet fully identified. Given the complexity of biochemical interactions, it is likely that this compound influences multiple pathways. More research is needed to map out these pathways and understand their downstream effects .
Result of Action
It is known that many urea derivatives have a wide range of biological activities, but the specific effects of this compound at the molecular and cellular level are still under investigation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and presence of other compounds can affect the activity of (4-Chlorophenyl)methoxyurea. Specific information on how environmental factors influence the action of this compound is currently lacking .
Biochemical Analysis
Cellular Effects
It is known that similar compounds can have significant impacts on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-chlorophenyl)methoxy]urea typically involves the reaction of 4-chlorophenol with methoxyamine, followed by the introduction of a urea group. One common method involves the following steps:
Formation of 4-chlorophenyl methoxyamine: 4-chlorophenol is reacted with methoxyamine hydrochloride in the presence of a base such as sodium hydroxide.
Introduction of the urea group: The resulting 4-chlorophenyl methoxyamine is then reacted with an isocyanate, such as phenyl isocyanate, to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
[(4-chlorophenyl)methoxy]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.
Major Products Formed
Oxidation: Formation of chlorophenyl methoxyurea oxides.
Reduction: Formation of chlorophenyl methoxyamine derivatives.
Substitution: Formation of substituted chlorophenyl methoxyurea compounds.
Scientific Research Applications
[(4-chlorophenyl)methoxy]urea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
[(4-chlorophenyl)urea]: Similar structure but lacks the methoxy group.
[(4-methoxyphenyl)methoxy]urea: Similar structure but has a methoxy group on the phenyl ring instead of a chlorine atom.
[(4-bromophenyl)methoxy]urea: Similar structure but has a bromine atom instead of chlorine.
Uniqueness
[(4-chlorophenyl)methoxy]urea is unique due to the presence of both a chlorophenyl group and a methoxyurea moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(4-chlorophenyl)methoxyurea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c9-7-3-1-6(2-4-7)5-13-11-8(10)12/h1-4H,5H2,(H3,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQNKRKCQCKDHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CONC(=O)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00326459 | |
Record name | (4-chlorophenyl)methoxyurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00326459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30204-29-6 | |
Record name | NSC528509 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528509 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (4-chlorophenyl)methoxyurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00326459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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